N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide
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Overview
Description
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Techniques : Research has explored the synthesis of novel fused β-lactams and other complex heterocyclic compounds that share structural similarities with the compound , demonstrating advanced methods in creating intricate molecular structures for potential pharmaceutical applications. These studies provide insights into synthetic pathways that could be relevant for the synthesis and modification of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide for research purposes (Davies & Pearson, 1981).
Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : Compounds with structural motifs similar to the compound of interest have been evaluated for their antimicrobial and antitumor activities. Such studies underline the potential of these compounds in developing new therapeutic agents, possibly offering a foundation for the application of this compound in similar areas of research (Riyadh, 2011).
Structural and Computational Analysis
Structure Analysis and Computational Studies : Detailed structural and computational analyses of related compounds offer valuable insights into the physicochemical properties and theoretical models that could be applicable to understanding the behavior and potential applications of this compound in scientific research (Sallam et al., 2021).
Mechanism of Action
Target of action
Triazoles and pyridazines can interact with a variety of biological targets. For example, some triazoles have been found to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For instance, triazoles inhibit the aforementioned enzyme by binding to its active site, thereby preventing it from catalyzing the conversion of lanosterol to ergosterol .
Biochemical pathways
The inhibition of ergosterol synthesis by triazoles leads to a disruption of the fungal cell membrane, affecting its permeability and leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Generally, heterocyclic compounds like triazoles and pyridazines can exhibit a wide range of ADME properties .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. In the case of triazoles, their antifungal action results in the death of fungal cells .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some triazoles can be affected by the pH of the environment .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)17(24)21(3)13-9-22(10-13)15-8-7-14-18-19-16(23(14)20-15)12-5-4-6-12/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJQPQLAAWFRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.